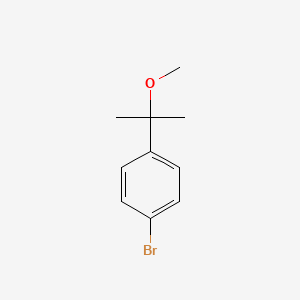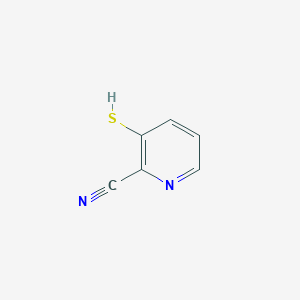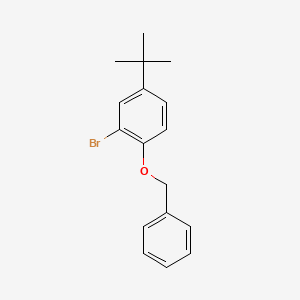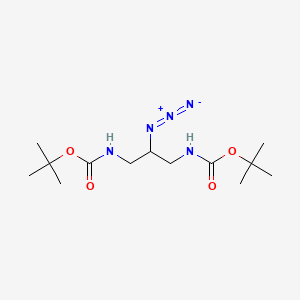
1-Benzyl-1-tosylmethyl isocyanide
Descripción general
Descripción
1-Benzyl-1-tosylmethyl isocyanide is a useful research compound. Its molecular formula is C16H15NO2S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles and Natural Products
1-Benzyl-1-tosylmethyl isocyanide has been significantly utilized in the construction of complex heterocycles like pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. Its application extends to the synthesis of natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B. This versatility is attributed to its role in facilitating novel synthetic methodologies involving Michael additions, cycloadditions, and various cascade/tandem/multicomponent reactions (Kaur, Wadhwa, & Sharma, 2015).
Radical Cascade Reactions
The compound is pivotal in radical cascade reactions, particularly in the synthesis of 1-trifluoromethylisoquinolines. This process involves a sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, demonstrating high efficiency and versatility in organic synthesis without the need for transition-metal catalysts (Wang & Studer, 2017).
Conversion of Aldehydes to Nitriles
Tosylmethyl isocyanide has been used for the one-step conversion of aldehydes to nitriles, introducing an additional carbon unit. This method is particularly notable for its efficiency and direct approach in converting ketones to nitriles (Leusen & Oomkes, 1980).
Synthesis of Imidazoles
An innovative approach for synthesizing 1,4-diaryl-1H-imidazoles has been reported, utilizing isocyanide reactivity and copper-catalyzed isocyanide insertion into alcohol to form N-arylformimidate intermediates. This method highlights the multifaceted use of isocyanides in organic chemistry (Pooi et al., 2014).
Synthesis of Isoquinolines and Benzofurans
The compound has also been applied in the synthesis of isoquinolines and benzofurans. Such applications demonstrate the compound's role in facilitating complex organic transformations and contributing to the development of pharmacologically relevant structures (Rajesh et al., 2015).
Pharmaceutical Applications
While focusing on non-pharmacological aspects, it's noteworthy to mention that this compound has implications in pharmaceutical synthesis, such as in the novel synthesis of midazolam, underscoring its relevance in medicinal chemistry (Pozo et al., 2004).
Mecanismo De Acción
Target of Action
1-Benzyl-1-tosylmethyl isocyanide, also known as TosMIC, is a member of the class of isocyanides. Isocyanides are versatile reagents used in organic synthesis. They are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . .
Mode of Action
They are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between . This dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .
Safety and Hazards
Tosylmethyl isocyanide, the base compound for 1-Benzyl-1-tosylmethyl isocyanide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It is toxic if swallowed or if inhaled .
Direcciones Futuras
The future directions of 1-Benzyl-1-tosylmethyl isocyanide research could involve exploring its unusual reactivity and its potential use in the synthesis of various heterocycles . The development of alternative methods that allow for easy access to isoquinolines and their derivatives is still of importance .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-1-tosylmethyl isocyanide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in the Van Leusen reaction, where it acts as a synthon for the synthesis of nitriles from ketones . The compound’s isocyanide group exhibits unique reactivity due to its dichotomy between carbenoid and triple bond characters, making it a valuable reagent in organic synthesis . The interactions of this compound with biomolecules often involve nucleophilic addition to the isocyanide carbon, leading to the formation of various heterocyclic structures .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to modify proteins and enzymes within cells, potentially altering their function . For example, its interaction with nucleophiles can lead to the formation of stable adducts, which may impact cellular signaling pathways and gene expression . Additionally, this compound can influence cellular metabolism by participating in reactions that modify metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its unique reactivity as an isocyanide. The compound can undergo nucleophilic addition reactions, where the isocyanide carbon acts as an electrophilic center . This reactivity is crucial for its role in the Van Leusen reaction, where it converts ketones into nitriles . The isocyanide group can also participate in cycloaddition reactions, leading to the formation of various heterocyclic compounds . These reactions often involve the formation of intermediate adducts, which can further react to yield the final products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its reactivity can lead to degradation over extended periods . Studies have shown that this compound can form stable adducts with nucleophiles, which may persist over time . The compound’s reactivity also means that it can undergo further reactions, leading to the formation of degradation products . Long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily participate in biochemical reactions . At higher doses, it can lead to toxic effects, including cellular damage and disruption of metabolic processes . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . It is essential to carefully control the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, its participation in the Van Leusen reaction involves the conversion of ketones to nitriles, which can impact metabolic intermediates . Additionally, the compound’s reactivity with nucleophiles can lead to the formation of stable adducts, which may be further metabolized by cellular enzymes . These interactions highlight the compound’s role in modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that this compound can be transported across cell membranes and distributed within various cellular compartments . Its interactions with binding proteins can also influence its distribution, potentially leading to localized effects within specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, its interaction with nucleophiles can lead to the formation of adducts that are localized within specific organelles . These localized interactions can influence the compound’s reactivity and its effects on cellular processes .
Propiedades
IUPAC Name |
1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXGWNKJBMMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570862 | |
| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-86-5 | |
| Record name | 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)








